An In-depth Technical Guide to the Chemical Properties of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
An In-depth Technical Guide to the Chemical Properties of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrimido[5,4-d]pyrimidine scaffold, it serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The pyrimido[5,4-d]pyrimidine core is found in compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and safety information for 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine, intended to support research and development in the pharmaceutical sciences.
Chemical and Physical Properties
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a substituted purine analog with a molecular structure that lends itself to further chemical modification. The presence of a chloro group at the 8-position and a methylthio group at the 2-position provides reactive sites for nucleophilic substitution and oxidation, respectively, enabling the generation of diverse chemical libraries for biological screening.
Core Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | 8-chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine | [2] |
| Synonyms | 4-chloro-6-methylsulfanylpyrimido[5,4-d]pyrimidine, QC-5656 | [3][4] |
| CAS Number | 176637-10-8 | [2] |
| Molecular Formula | C₇H₅ClN₄S | [2] |
| Molecular Weight | 212.66 g/mol | [3] |
| Exact Mass | 211.9923450 Da | [5] |
| Appearance | Light yellow to yellow solid | Commercial Suppliers |
Physicochemical Properties (Predicted)
| Property | Value | Source(s) |
| Boiling Point | 416.0 ± 48.0 °C | [6] |
| Density | 1.54 ± 0.1 g/cm³ | [6] |
| XLogP3 | 1.7 | [5] |
| Polar Surface Area | 76.9 Ų | [5] |
Experimental Protocols
Proposed Synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine
The synthesis of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine can be envisioned as a multi-step process starting from a suitable pyrimidine precursor. A potential route involves the construction of the fused pyrimidine ring system followed by chlorination and introduction of the methylthio group.
Step 1: Synthesis of a Dihydropyrimido[5,4-d]pyrimidine Intermediate
A common method for constructing the pyrimido[5,4-d]pyrimidine core involves the cyclization of a functionalized pyrimidine. For instance, a reaction between a 4,5-diaminopyrimidine and a suitable one-carbon synthon.
Step 2: Aromatization and Chlorination
The dihydropyrimido[5,4-d]pyrimidine intermediate can be aromatized through oxidation. Subsequent chlorination of the resulting pyrimido[5,4-d]pyrimidine-dione, for example, using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), can introduce chloro groups at the 2, 4, 6, and 8 positions. The synthesis of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine from 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine using PCl₅ has been reported.
Step 3: Selective Introduction of the Methylthio Group and Reductive Dechlorination
The tetrachlorinated intermediate can then undergo selective nucleophilic substitution. Due to the differential reactivity of the chloro groups, a controlled reaction with sodium thiomethoxide (NaSMe) could potentially lead to the selective displacement of the chlorine at the 2-position. The remaining chloro groups at the 4 and 6 positions could then be removed by reductive dechlorination, for example, using hydrogen gas with a palladium catalyst, to yield the desired 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine.
Alternatively, a more regioselective approach might involve starting with a pyrimidine already bearing the 2-methylthio group and then building the second pyrimidine ring.
General Purification and Characterization
Purification: The crude product would typically be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization: The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
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¹H NMR and ¹³C NMR: To confirm the chemical structure and identify the positions of the substituents.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Elemental Analysis: To determine the percentage composition of elements.
Biological Activity and Potential Signaling Pathways
The biological activity of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine has not been extensively reported in the literature. However, the broader class of pyrimido[5,4-d]pyrimidines is known to exhibit a wide range of pharmacological effects, primarily due to their structural similarity to endogenous purines, allowing them to interact with enzymes and receptors involved in nucleic acid metabolism and cellular signaling.
Potential Mechanisms of Action
Interference with Nucleotide Synthesis: As a pyrimidine analog, 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine could potentially interfere with the de novo pyrimidine synthesis pathway, a key metabolic route for the production of nucleotides required for DNA and RNA synthesis. This is a common mechanism of action for many anticancer and antimicrobial agents.
Kinase Inhibition: The pyrimido[5,4-d]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry and has been utilized in the design of various kinase inhibitors. For instance, derivatives of the related pyrido[2,3-d]pyrimidine scaffold have been shown to inhibit tyrosine kinases such as c-Src, BCR-Abl, EGFR, PDGFR, and FGFR.[2] It is plausible that 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine or its derivatives could exhibit inhibitory activity against various protein kinases involved in cell proliferation and survival signaling pathways.
DNA Intercalation: Some fused pyrimidine derivatives have been shown to exert their biological effects by intercalating into DNA, thereby disrupting DNA replication and transcription. A study on 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one demonstrated its ability to bind to DNA.[6]
Potential Signaling Pathway Involvement
Given the potential for interference with nucleotide synthesis, a key signaling pathway that could be affected is the de novo pyrimidine synthesis pathway.
Caption: De Novo Pyrimidine Synthesis Pathway and Potential Inhibition.
Safety and Handling
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.
GHS Hazard Statements
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H302: Harmful if swallowed.[4]
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H315: Causes skin irritation.[4]
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H319: Causes serious eye irritation.[4]
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H335: May cause respiratory irritation.[4]
Precautionary Measures
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its chemical structure offers multiple points for modification, allowing for the exploration of structure-activity relationships. While specific biological data for this compound is limited, the broader class of pyrimido[5,4-d]pyrimidines has shown promise as inhibitors of key cellular processes, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine is warranted to fully elucidate its therapeutic potential.
Logical Workflow for Drug Discovery
Caption: Drug Discovery Workflow using the Core Compound.
References
- 1. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 8-Chloro-2-(methylthio)pyrimido[5,4-d]pyrimidine | C7H5ClN4S | CID 15295215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido [4',5':4,5]thieno(2,3-b)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
